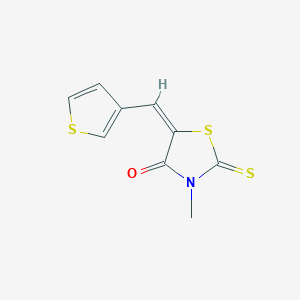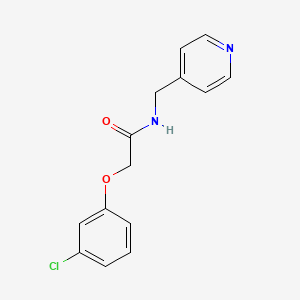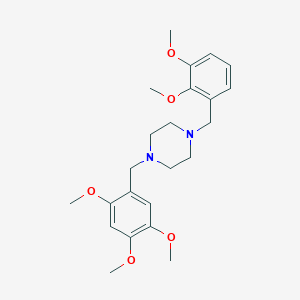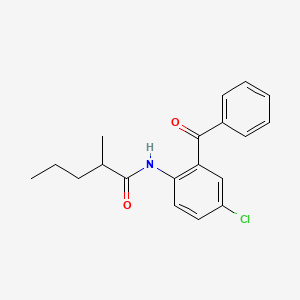![molecular formula C23H23BrO5 B5132808 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5132808.png)
5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBD, and it belongs to the family of dioxane-based compounds. In
作用机制
The mechanism of action of BBD is not fully understood, but studies have shown that it interacts with various cellular pathways and proteins. BBD has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BBD also induces oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
BBD has been shown to have various biochemical and physiological effects. Studies have shown that BBD can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BBD also induces oxidative stress in cancer cells, leading to cell death. BBD has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
实验室实验的优点和局限性
BBD has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. BBD has also been shown to have low toxicity, making it safe for use in lab experiments. However, the limitations of BBD include its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on BBD. One direction is to explore its potential as a cancer treatment. Studies have shown that BBD has potent anti-cancer properties, and further research can help to elucidate its mechanism of action and optimize its use as a cancer treatment.
Another direction for research is to explore its potential as a drug delivery system. BBD has been shown to be an effective carrier molecule, and further research can help to optimize its use as a drug delivery system.
Conclusion
In conclusion, 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex, and it has shown promising results in cancer research and drug delivery. BBD has several advantages for lab experiments, but it also has limitations. Future research can help to optimize its use in various applications and elucidate its mechanism of action.
合成方法
The synthesis of BBD involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-bromo-4-(benzyloxy)benzaldehyde, which is then reacted with 2-butyl-2-methyl-1,3-propanediol to form 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
科学研究应用
BBD has shown promising results in various scientific research applications. One of the most significant applications of BBD is in the field of cancer research. Studies have shown that BBD has potent anti-cancer properties and can inhibit the growth of cancer cells. BBD has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
BBD has also shown potential in the field of drug delivery. Studies have shown that BBD can be used as a carrier molecule to deliver drugs to specific target sites in the body. This can improve the efficacy of drugs and reduce their side effects.
属性
IUPAC Name |
5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrO5/c1-3-4-12-23(2)28-21(25)18(22(26)29-23)13-17-10-11-20(19(24)14-17)27-15-16-8-6-5-7-9-16/h5-11,13-14H,3-4,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNXIJVSGNBAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5132755.png)
![N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5132764.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B5132784.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5132796.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5132813.png)
![N,N-diethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5132814.png)

